molecular formula C17H19ClN6 B11283672 N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11283672
M. Wt: 342.8 g/mol
InChI Key: XBFQWDYVALKAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 4-chlorophenyl group at the N4 position, a cyclopentyl group at the N6 position, and a methyl group at the 1-position. Its synthesis typically involves sequential nucleophilic substitutions on a dichloropyrimidine precursor, as exemplified in related compounds .

Properties

Molecular Formula

C17H19ClN6

Molecular Weight

342.8 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H19ClN6/c1-24-16-14(10-19-24)15(20-13-8-6-11(18)7-9-13)22-17(23-16)21-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,20,21,22,23)

InChI Key

XBFQWDYVALKAOM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NC4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde and cyclopentanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-chlorophenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The synthesis typically involves multi-step organic reactions, utilizing solvents such as dimethyl sulfoxide or ethanol under controlled conditions to optimize yield and purity. Key reaction conditions include temperature, pressure, and time, which are crucial for achieving high-quality products.

N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for its role as a Janus kinase (JAK) inhibitor . JAKs are critical in cytokine signaling pathways that regulate immune responses and hematopoiesis. By inhibiting JAKs (JAK1, JAK2, JAK3, and TYK2), this compound disrupts signaling pathways involved in cell proliferation and survival.

In Vitro Studies

Research indicates that this compound exhibits potent anti-cancer activity across various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), and others.
  • IC50 Values : Demonstrated low micromolar IC50 values against these cell lines, indicating strong efficacy in inhibiting tumor growth.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Lung Cancer : A 2022 study highlighted the compound's effectiveness against A549 lung cancer cells. Results showed significant inhibition of cell growth and induction of apoptosis through modulation of JAK pathways.
  • Combination Therapy Research : Another investigation assessed the compound's role in combination therapies with existing chemotherapeutics. Findings suggested enhanced efficacy when used alongside traditional agents due to synergistic effects on JAK signaling pathways.

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific kinases. It binds to the active site of these enzymes, preventing their phosphorylation activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and EGFR, among others .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be contextualized by comparing it to analogs with variations in substituents or core modifications. Below is a detailed analysis:

Substituent Variations at N4 and N6 Positions

Compound Name N4 Substituent N6 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-Chlorophenyl Cyclopentyl C₁₉H₂₂ClN₇ 392.88 Balanced lipophilicity; chloro group enhances electronic withdrawal .
N4-(3-Chloro-4-methoxyphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methoxyphenyl Cyclopentyl C₂₀H₂₄ClN₇O 422.91 Methoxy group increases electron density; steric hindrance at N4 .
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl C₁₇H₂₀ClN₇ 366.85 Ethyl group reduces steric bulk; methyl enhances hydrophobicity .
N4,N6-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Isopropyl Isopropyl C₁₇H₂₂N₆ 310.40 High lipophilicity; phenyl at 1-position alters planarity .

Key Structural and Functional Insights

In contrast, the 3-chloro-4-methoxyphenyl analog () combines electron withdrawal (Cl) with electron donation (OCH₃), creating a polarized aromatic system. Ethyl () and isopropyl () groups at N6 reduce steric hindrance compared to cyclopentyl, possibly improving solubility but compromising target affinity.

Steric and Conformational Impact :

  • The cyclopentyl group in the target compound provides moderate steric bulk, favoring interactions with hydrophobic protein pockets. The isopropyl substituents in may induce torsional strain, limiting conformational flexibility.
  • Methoxy in adds steric bulk at the N4 position, which could hinder binding in constrained active sites.

Synthetic Accessibility :

  • The synthesis of the target compound and its analogs typically follows a two-step protocol: initial substitution of 4,6-dichloropyrimidine with an aniline derivative, followed by reaction with a secondary amine (e.g., cyclopentylamine) . Modifications in substituents (e.g., trifluoromethoxy in ) require optimized reaction conditions to manage electron-deficient intermediates.

Research Findings and Implications

  • Crystallographic Studies : Tools such as SHELX () and WinGX () are critical for resolving the 3D structures of these compounds, enabling precise analysis of substituent effects on molecular conformation.

Biological Activity

N4-(4-chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18ClN5
  • Molecular Weight : 305.79 g/mol

The biological activity of pyrazolo[3,4-d]pyrimidines often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. Research indicates that these compounds can act as inhibitors of various protein kinases, including Src kinase and epidermal growth factor receptor (EGFR) kinases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against several cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)8.21Induction of apoptosis through EGFR inhibition
HepG2 (Liver Cancer)5.0Src kinase inhibition
MCF-7 (Breast Cancer)1.74Cell cycle arrest and apoptosis
PC-3 (Prostate Cancer)10.0Inhibition of proliferation

These results indicate that the compound's scaffold is pivotal for its anti-proliferative activity across different cancer types .

Case Studies

  • Study on A549 Cells :
    • A study revealed that treatment with this compound led to a significant increase in apoptotic cells compared to control groups. Flow cytometric analysis confirmed these findings, suggesting that the compound effectively induces apoptosis in lung cancer cells .
  • MCF-7 Cell Line :
    • Another investigation focused on the MCF-7 breast cancer cell line demonstrated that the compound inhibited cell proliferation with an IC50 value of 1.74 µM. The study highlighted that this compound could lead to G0/G1 phase arrest in the cell cycle .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For instance:

  • Substituting different groups at the N6 position has been shown to enhance potency against specific kinases.
  • The presence of bulky groups at N1 or N4 positions was found to be less favorable for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.